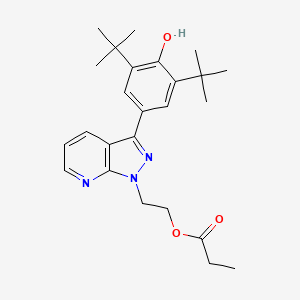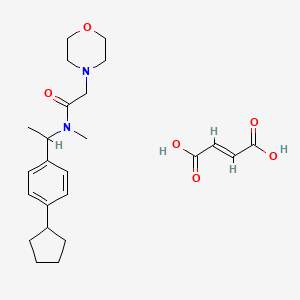
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(1-(4-cyclopentylphényl)éthyl)-N-méthylmorpholinoacétamide maléate acide est un composé organique complexe avec une structure unique qui inclut un groupe cyclopentylphényl, une partie morpholinoacétamide et un sel de maléate acide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(1-(4-cyclopentylphényl)éthyl)-N-méthylmorpholinoacétamide maléate acide implique généralement plusieurs étapes. Une approche courante est la réaction de l'acide 4-cyclopentylphénylacétique avec le chlorure de thionyle pour former le chlorure d'acyle correspondant. Cet intermédiaire est ensuite réagi avec la N-méthylmorpholine pour donner le N-(1-(4-cyclopentylphényl)éthyl)-N-méthylmorpholinoacétamide. Enfin, le composé est converti en son sel de maléate acide en réagissant avec l'acide maléique dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de techniques avancées telles que la chimie en flux continu, le criblage à haut débit des conditions de réaction et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(1-(4-cyclopentylphényl)éthyl)-N-méthylmorpholinoacétamide maléate acide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de la partie morpholinoacétamide.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide ou basique.
Réduction: Hydrure de lithium aluminium dans l'éther anhydre.
Substitution: Nucléophiles tels que les amines ou les thiols dans des conditions douces.
Principaux produits formés
Oxydation: Formation d'acides carboxyliques ou de cétones.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation de morpholinoacétamides substitués.
Applications de la recherche scientifique
Le N-(1-(4-cyclopentylphényl)éthyl)-N-méthylmorpholinoacétamide maléate acide a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.
Médecine: Investigé pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie: Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(1-(4-cyclopentylphényl)éthyl)-N-méthylmorpholinoacétamide maléate acide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et affectant les voies de signalisation en aval. Cela peut entraîner divers effets biologiques, tels que l'inhibition de l'inflammation ou la modulation de la perception de la douleur.
Applications De Recherche Scientifique
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or modulation of pain perception.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1-(4-cyclohexylphényl)éthyl)-N-méthylmorpholinoacétamide
- N-(1-(4-phénylphényl)éthyl)-N-méthylmorpholinoacétamide
Unicité
Le N-(1-(4-cyclopentylphényl)éthyl)-N-méthylmorpholinoacétamide maléate acide est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe cyclopentylphényl, qui peuvent conférer des propriétés biologiques et chimiques distinctes par rapport aux composés similaires. Cette unicité peut être exploitée dans la conception de nouveaux agents thérapeutiques ou d'outils chimiques pour la recherche.
Propriétés
Numéro CAS |
80649-55-4 |
|---|---|
Formule moléculaire |
C24H34N2O6 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H30N2O2.C4H4O4/c1-16(21(2)20(23)15-22-11-13-24-14-12-22)17-7-9-19(10-8-17)18-5-3-4-6-18;5-3(6)1-2-4(7)8/h7-10,16,18H,3-6,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
QODCLNRAPSZHLF-WLHGVMLRSA-N |
SMILES isomérique |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


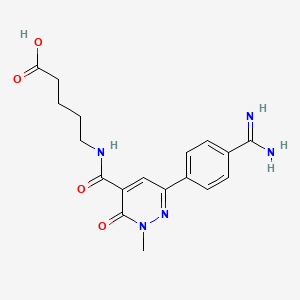
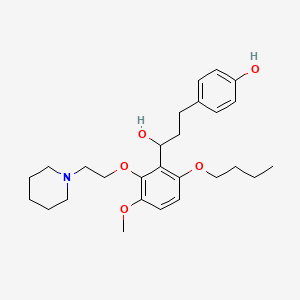
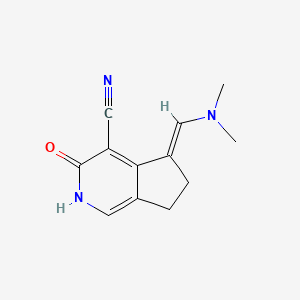
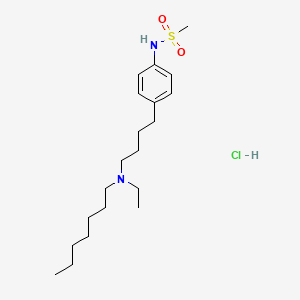

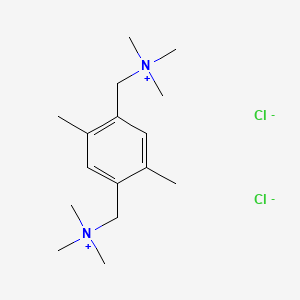



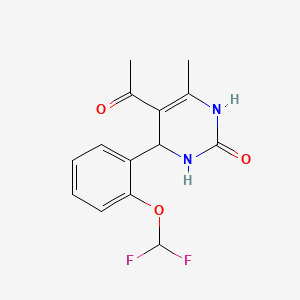
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)


